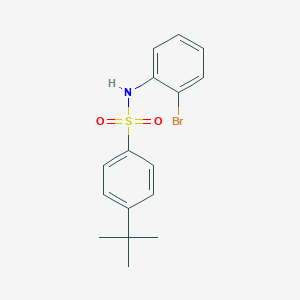![molecular formula C30H34N4O5 B390098 2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B390098.png)
2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its phenoxy and acetamido functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
-
Formation of the Phenoxy Acetamide Intermediate
Starting Materials: 3,5-dimethylphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then converted to its acetamide form using reagents like thionyl chloride followed by ammonia.
-
Formation of the Hydrazide
Starting Materials: The acetamide intermediate and hydrazine hydrate.
Reaction Conditions: The reaction is typically conducted under reflux conditions to yield the corresponding hydrazide.
-
Condensation Reaction
Starting Materials: The hydrazide and an aldehyde derivative of 3,5-dimethylphenol.
Reaction Conditions: The condensation reaction is carried out in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
-
Oxidation
- The phenoxy groups can undergo oxidation reactions, potentially forming quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The imino and acetamido groups can be reduced to their corresponding amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure.
Drug Development: Its potential bioactivity makes it a candidate for drug screening and development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Coatings and Adhesives: The compound’s chemical stability makes it suitable for use in high-performance coatings and adhesives.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
作用機序
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: Lacks the hydrazide and imino functionalities, making it less versatile in terms of chemical reactivity.
3,5-DIMETHYLPHENOL: A simpler structure that serves as a precursor in the synthesis of the target compound.
N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE: A closely related compound differing in the substitution pattern on the aromatic rings.
Uniqueness
The unique combination of phenoxy, acetamido, and hydrazide functionalities in 2-(3,5-DIMETHYLPHENOXY)-N’-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE provides it with a distinct set of chemical and biological properties
特性
分子式 |
C30H34N4O5 |
|---|---|
分子量 |
530.6g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-[(E)-[3-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-5-methylphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H34N4O5/c1-19-7-20(2)12-26(11-19)38-17-28(35)33-31-15-24-9-23(5)10-25(30(24)37-6)16-32-34-29(36)18-39-27-13-21(3)8-22(4)14-27/h7-16H,17-18H2,1-6H3,(H,33,35)(H,34,36)/b31-15+,32-16+ |
InChIキー |
NKVHQXVOIXHKRI-IHXWQEJPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
異性体SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=CC(=CC(=C3)C)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=CC(=CC(=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)
![4-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B390016.png)
![Methyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B390017.png)



![4-Chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390026.png)

![N-[4,6-bis(decylamino)-1,3,5-triazin-2-yl]-N-decylamine](/img/structure/B390030.png)





